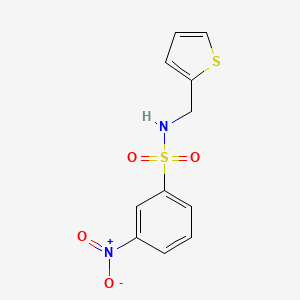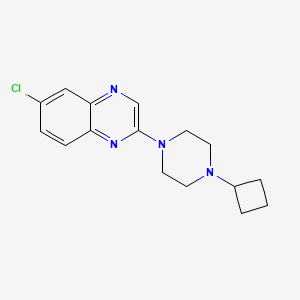![molecular formula C19H28N2O3S B15121811 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15121811.png)
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a piperidine ring, a thiomorpholine ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,5-dimethoxybenzyl chloride with piperidine to form 1-[(3,5-dimethoxyphenyl)methyl]piperidine. This intermediate is then reacted with thiomorpholine-3-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine or thiomorpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,5-Dimethoxyphenyl)methyl]thiomorpholine
- (3,5-Dimethoxyphenyl)methanol
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone
Uniqueness
4-{1-[(3,5-Dimethoxyphenyl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to the presence of both piperidine and thiomorpholine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in similar compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C19H28N2O3S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
[1-[(3,5-dimethoxyphenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C19H28N2O3S/c1-23-17-10-15(11-18(12-17)24-2)13-20-5-3-4-16(14-20)19(22)21-6-8-25-9-7-21/h10-12,16H,3-9,13-14H2,1-2H3 |
InChI Key |
REROVKSXIFMLAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCCC(C2)C(=O)N3CCSCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B15121728.png)

![3-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B15121737.png)
![N-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15121753.png)

![5-Methoxy-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15121774.png)
![N-[1-(2-methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121775.png)
![Methyl 4-({[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}methyl)benzoate](/img/structure/B15121778.png)
![2-methyl-1-[(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B15121790.png)
![1-{[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15121795.png)
![3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B15121803.png)
![5-chloro-N-methyl-N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121805.png)
![3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]piperidin-2-one](/img/structure/B15121813.png)
![N-ethyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15121818.png)
